molecular formula C24H27N3O4 B11385667 N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide

Cat. No.: B11385667
M. Wt: 421.5 g/mol
InChI Key: ATIJOIKIIFIMLT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: This step involves the reaction of phenoxyacetic acid with appropriate amines under amide bond-forming conditions.

    Final Coupling: The final step involves coupling the cyclohexylamine with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the phenoxyacetamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}-2-phenoxyacetamide
  • N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]methyl}-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-12-18(13-15-20)24-25-22(31-26-24)16-27(19-8-4-2-5-9-19)23(28)17-30-21-10-6-3-7-11-21/h3,6-7,10-15,19H,2,4-5,8-9,16-17H2,1H3

InChI Key

ATIJOIKIIFIMLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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